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Introduction
Nidufexor (also known as LMB763) is an orally bioavailable, non-bile acid, partial agonist of

the farnesoid X receptor (FXR).[1][2] Developed by Novartis, it represents a novel chemical

series based on a tricyclic dihydrochromenopyrazole core.[1][3] FXR is a nuclear receptor

highly expressed in the liver, intestine, and kidneys that plays a central role in regulating bile

acid, lipid, and glucose metabolism.[1] Agonism of FXR is a promising therapeutic strategy for

nonalcoholic steatohepatitis (NASH) because it can reduce hepatic fat accumulation,

inflammation, and fibrosis. Nidufexor was advanced to Phase 2 clinical trials for patients with

NASH and diabetic nephropathy due to its partial agonistic activity observed in vitro and its

FXR-dependent gene modulation in vivo.

Mechanism of Action
Nidufexor exerts its pharmacological effects by selectively binding to and partially activating

the farnesoid X receptor (FXR). As a nuclear receptor, FXR functions as a ligand-activated

transcription factor. Upon binding by an agonist like Nidufexor, FXR undergoes a

conformational change and forms a heterodimer with the retinoid X receptor (RXR). This

complex then translocates to the nucleus and binds to specific DNA sequences known as FXR

response elements (FXREs) in the promoter regions of target genes, thereby modulating their

transcription.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b609577?utm_src=pdf-interest
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01621
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=10655
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01621
https://pubmed.ncbi.nlm.nih.gov/31940200/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01621
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key downstream effects of Nidufexor-mediated FXR activation include:

Bile Acid Homeostasis: FXR activation in the liver induces the expression of the bile salt

export pump (BSEP), which promotes the efflux of bile acids from hepatocytes. It also

induces the small heterodimer partner (SHP), which in turn inhibits the transcription of

cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Gut-Liver Signaling: In the intestine, FXR activation stimulates the release of fibroblast

growth factor 19 (FGF19; FGF15 in rodents), which travels to the liver and acts on the

FGFR4 receptor to further suppress CYP7A1 expression, providing a negative feedback loop

on bile acid production.

Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride and glucose

metabolism. Its activation can inhibit lipogenesis and reduce steatosis.

The partial agonism of Nidufexor suggests it may offer a differentiated safety and efficacy

profile compared to full FXR agonists, potentially mitigating some on-target adverse effects.
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Caption: Nidufexor's FXR-mediated signaling in the gut-liver axis.
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In Vitro Pharmacological Data
Nidufexor was identified from a novel series of non-bile acid FXR agonists. Its precursor,

compound 2, demonstrated modest potency and partial agonistic activity. Subsequent

optimization led to the development of Nidufexor (compound 1), which exhibited potent partial

agonist activity.

Compound Assay EC50 (nM)
Efficacy (%
vs.
GW4064)

Efficacy (%
vs.
Tropifexor)

Reference

Compound 2

FXR HTRF

Biochemical

Assay

480 70% -

Compound 2

FXR BSEP-

luc Reporter

Gene Assay

690 67% -

Nidufexor

FXR BSEP-

luc Reporter

Gene Assay

Potent
Partial

Agonist

~65% (BSEP

induction)

Nidufexor

Primary Rat

Hepatocyte

qPCR (SHP)

- -
~24% (SHP

induction)

In Vivo & Preclinical Pharmacology
In a murine model of NASH (STAM™ model), Nidufexor demonstrated significant efficacy in

reducing disease activity. Treatment with Nidufexor led to a reduction in NAFLD activity

scores, liver triglycerides, and liver fibrosis. These beneficial effects are attributed to its potent

and specific modulation of FXR-dependent genes in vivo.

Pharmacokinetics
Nidufexor has been evaluated in multiple preclinical species and in human clinical trials,

demonstrating properties suitable for oral administration.
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Table 1: Preclinical Pharmacokinetic Profile of Nidufexor

Species Route
Dose
(mg/kg)

T½ (h)

Clearanc
e
(mL/min/k
g)

Vss
(L/kg)

Oral
Bioavaila
bility (%)

Mouse IV 3 4.5 12 2.8 -

Mouse PO 10 3.5 - - 80

Rat IV 3 4.4 20 4.6 -

Rat PO 10 2.7 - - 51

Dog IV 0.5 6.8 5.1 2.4 -

Dog PO 2 10.1 - - 90

Table 2: Human Pharmacokinetic Parameters (Phase 2,
NASH Patients)

Parameter (unit) Day
Nidufexor 50 mg
(N=43)

Nidufexor 100 mg
(N=37)

AUC_all (hng/mL) 1 4400 ± 2340 (53.1%) 11200 ± 4740 (42.3%)

AUC_all (hng/mL) 42 5180 ± 2870 (55.5%) 8590 ± 4090 (47.7%)

Data are presented as mean ± SD (%CV).

In human trials, Nidufexor demonstrated dose-proportional systemic exposure.

Clinical Studies
Nidufexor was evaluated in a Phase 2, randomized, double-blind, placebo-controlled trial in

patients with NASH. The study assessed two doses, 50 mg and 100 mg, administered daily for

12 weeks.

Table 3: Summary of Key Efficacy Results (12 Weeks)
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Outcome Placebo Nidufexor 50 mg Nidufexor 100 mg

ALT Reduction - Significant (p<0.05) Significant (p<0.05)

Hepatic Fat Reduction

(≥30%)
<5% ~50% ~70%

Change in Body

Weight (kg)
- -2.02 -1.44

The trial demonstrated that Nidufexor significantly lowered alanine aminotransferase (ALT)

and hepatic fat fraction compared to placebo. While the study was terminated early, the data

obtained showed that the 50 mg dose was well-tolerated and showed favorable efficacy.

Table 4: Most Frequent Adverse Events (Incidence %)
Adverse Event Placebo (n=40)

Nidufexor 50 mg
(n=44)

Nidufexor 100 mg
(n=37)

Pruritus (Itching) 15.0% 29.5% 54.1%

Nausea 5.0% 11.4% 18.9%

Increased Urine

Protein/Creatinine
7.5% 18.2% 18.9%

Hyperglycemia 0% 9.1% 10.8%

Adverse events were more frequent at the higher dose, with pruritus being the most common.

Most events were mild to moderate (Grade 1 or 2). A separate trial also evaluated Nidufexor in
patients with diabetic kidney disease.

Experimental Protocols & Methodologies
The pharmacological profile of Nidufexor was established using a range of standard and

specialized assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/product/b609577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discovery & Preclinical

Clinical Development

High-Throughput
Screening (HTS)

Lead
Optimization

Identifies Hits
In Vitro Assays

Generates
Candidates In Vivo Models

Confirms
Activity

• HTRF Biochemical Assay
• Cell-based Reporter Assays

• qPCR for Target Genes

Toxicology
Studies

Evaluates
Efficacy• Pharmacokinetics (rodent, non-rodent)

• Efficacy in NASH Models (e.g., STAM)

Phase 1
(Safety, PK in

Healthy Volunteers)
IND Filing

Phase 2
(Efficacy, Dosing

in Patients)

Phase 3
(Confirmatory

Trials)

• NASH Patients
• Diabetic Nephropathy Patients

Click to download full resolution via product page

Caption: General experimental workflow for the evaluation of an FXR agonist.

FXR HTRF Biochemical Assay: This in vitro assay measures the direct interaction of a

compound with the FXR ligand-binding domain (LBD). It typically uses Homogeneous Time-

Resolved Fluorescence (HTRF) to detect the recruitment of a coactivator peptide to the

FXR-LBD in the presence of the test compound. The signal is proportional to the degree of

agonist activity.

FXR BSEP-luc Reporter Gene Cellular Assay: This cell-based assay assesses the ability of a

compound to activate FXR within a cellular context and induce the transcription of a target

gene.

Protocol Outline: A cell line (e.g., HepG2) is transiently transfected with a plasmid

containing the firefly luciferase gene under the control of a promoter with an FXR

response element (e.g., the BSEP promoter).

Cells are then treated with varying concentrations of the test compound (e.g., Nidufexor)
for a set period (e.g., 24 hours).
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The luciferase activity is measured, which directly reflects the transcriptional activity of

FXR. Potency (EC50) and efficacy are determined from the dose-response curve.

Target Gene Expression in Primary Hepatocytes: This experiment validates FXR target

engagement in a more physiologically relevant system.

Protocol Outline: Primary hepatocytes (e.g., from rats) are isolated and cultured.

The cells are treated with the compound for a specified duration (e.g., 24 hours).

Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure

the mRNA levels of known FXR target genes, such as BSEP and SHP, relative to a

control.

In Vivo Efficacy (STAM™ NASH Model): This is a widely used murine model that

recapitulates the progression of NASH from steatosis to fibrosis.

Protocol Outline: Male C57BL/6J mice are injected with streptozotocin at 2 days old to

induce diabetes, followed by feeding a high-fat diet from 4 weeks of age to induce NASH.

Treatment with the test compound (e.g., Nidufexor via oral gavage) or vehicle is initiated

at a later stage (e.g., 6 weeks of age) and continued for a defined period.

At the end of the study, liver tissue is collected for histological analysis (H&E for NAFLD

Activity Score, Sirius Red for fibrosis) and measurement of liver triglycerides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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